2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride
Description
Structural Characterization and Nomenclature
Molecular Architecture and Functional Groups
The compound’s structure comprises:
- Quinoline core : A bicyclic aromatic system (benzene fused to pyridine) substituted at the 4-position with a carbonyl chloride group.
- 2-(2,4-Dimethylphenyl) substituent : A phenyl ring with methyl groups at the 2- and 4-positions attached to the quinoline’s 2-position.
- 6-Ethyl group : An ethyl chain at the 6-position of the quinoline ring.
- Carbonyl chloride group (C=OCl) : A reactive acyl chloride moiety enabling nucleophilic acyl substitution reactions.
The spatial arrangement of these groups creates steric and electronic interactions influencing reactivity. The carbonyl chloride group’s electrophilicity is enhanced by the electron-withdrawing quinoline ring, while alkyl substituents (methyl, ethyl) modulate solubility and stability.
IUPAC Naming Conventions and Synonyms
IUPAC Name
2-(2,4-Dimethylphenyl)-6-ethyl-4-quinolinecarbonyl chloride.
Synonyms
| Synonym | CAS Number |
|---|---|
| 4-Quinolinecarbonyl chloride, 2-(2,4-dimethylphenyl)-6-ethyl- | 1160260-85-4 |
| 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride | 1160260-85-4 |
The numbering follows IUPAC rules, prioritizing the carbonyl chloride group’s position (4) on the quinoline ring. Substituents are ordered alphabetically (ethyl, methyl).
Computational Descriptors
Key identifiers for computational analysis:
| Descriptor | Value |
|---|---|
| SMILES | O=C(Cl)C1=CC(C2=CC=C(C)C=C2C)=NC3=CC=C(CC)C=C13 |
| InChI | InChI=1S/C20H18ClNO/c1-4-14-6-8-18-16(10-14)17(20(21)23)11-19(22-18)15-7-5-12(2)9-13(15)3/h5-11H,4H2,1-3H3 |
| InChIKey | JTINFIHHXSUEKY-UHFFFAOYSA-N |
These notations enable precise representation in chemical databases and molecular modeling.
Physicochemical Properties
Core Properties
Reactivity
The carbonyl chloride group undergoes nucleophilic substitution, forming amides, esters, or ketones. Electron-donating methyl/ethyl groups reduce the quinoline ring’s electron density, potentially altering reaction kinetics.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-8-18-16(10-14)17(20(21)23)11-19(22-18)15-7-5-12(2)9-13(15)3/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTINFIHHXSUEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188305 | |
| Record name | 2-(2,4-Dimethylphenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-85-4 | |
| Record name | 2-(2,4-Dimethylphenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN, with a molecular weight of approximately 323.82 g/mol. The compound features a quinoline core substituted with a 2,4-dimethylphenyl group at the 2-position and an ethyl group at the 6-position, along with a carbonyl chloride functional group at the 4-position. This unique structure contributes to its biological activity by enabling interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs. This inhibition can lead to altered metabolic pathways and enhanced therapeutic effects.
- Apoptosis Induction : In cancer cell lines, this compound has been reported to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. It influences signaling pathways that regulate cell survival and death.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that varying concentrations of this compound can induce cell death in several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis through mitochondrial pathways |
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation via cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest potential applications in treating bacterial infections.
Antiviral Activity
Preliminary investigations into the antiviral activity of this compound indicate that it may inhibit viral replication in specific viral models. Further research is needed to elucidate its efficacy against different viruses.
Case Studies
A notable study examined the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways. The results highlighted the potential use of this compound as a therapeutic agent in breast cancer treatment .
Another investigation focused on its enzyme inhibition properties. The study detailed how the compound interacts with cytochrome P450 enzymes, leading to altered drug metabolism profiles in hepatic cells. This suggests that it could be utilized to enhance the efficacy of co-administered drugs by inhibiting their metabolic clearance.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid | Anticancer and antimicrobial | Lacks carbonyl chloride group |
| 6-Ethylquinoline-4-carboxylic acid | Moderate anticancer activity | No dimethyl substitution |
The presence of both the carbonyl chloride group and specific substitutions on the quinoline ring distinguishes it from other derivatives, enhancing its biological activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key analogs and their substituent differences:
| Compound Name (CAS) | Quinoline Substituents | Phenyl Substituents | Notable Features |
|---|---|---|---|
| 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride (1160260-85-4) | 6-Ethyl | 2,4-Dimethylphenyl | High lipophilicity due to ethyl group |
| 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride (1160253-45-1) | 6-Methyl | 2,4-Dimethylphenyl | Reduced steric bulk vs. ethyl |
| 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (1160254-95-4) | 6,8-Dimethyl | 3,4-Dimethylphenyl | Increased steric hindrance at 3,4 positions |
| 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (N/A) | 6-Ethyl, 2-Pyridinyl | N/A (pyridine substituent) | Hydrochloride salt enhances solubility |
Key Observations:
- Steric Effects: The 2,4-dimethylphenyl group creates ortho-substituents that may hinder nucleophilic attack at the carbonyl chloride, whereas 3,4-dimethylphenyl analogs (e.g., 1160254-95-4) may exhibit different reactivity due to para-substituent dominance .
- Salt Forms: The hydrochloride salt of 6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride () demonstrates how counterions can modify solubility and stability, a feature absent in the target compound .
Preparation Methods
Synthesis of 6-Ethyl-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
- The quinoline core is synthesized via classical quinoline-forming reactions such as the Friedländer synthesis , which involves the condensation of 2-aminobenzaldehyde derivatives with appropriate ketones.
- The 2-(2,4-dimethylphenyl) substituent is introduced by using 2,4-dimethylacetophenone or related precursors.
- The 6-ethyl substitution can be introduced either by starting with a 6-ethyl-substituted aniline or by post-synthetic alkylation.
- After ring closure, oxidation or carboxylation at the 4-position yields the quinoline-4-carboxylic acid intermediate.
Conversion to 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride
- The quinoline-4-carboxylic acid is reacted with a chlorinating agent, commonly phosphorus oxychloride (POCl₃) or oxalyl chloride , to form the corresponding acid chloride.
- Typical conditions involve refluxing the acid with POCl₃ at elevated temperatures (e.g., 100–120°C) for several hours (e.g., 6 hours).
- The reaction mixture is then quenched with ice or water, and the organic layer is extracted with ethyl acetate or dichloromethane.
- The solvent is removed under reduced pressure to yield the crude acid chloride.
- Purification is achieved by recrystallization or column chromatography.
Representative Experimental Procedure (Adapted from Related Quinoline Derivatives)
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Quinoline acid synthesis | Condensation of 2-amino-4-ethylbenzaldehyde with 2,4-dimethylacetophenone in ethanol with acid catalyst, followed by oxidation/carboxylation at 4-position | Formation of 2-(2,4-dimethylphenyl)-6-ethylquinoline-4-carboxylic acid; yield ~60-70% |
| 2. Acid chloride formation | Stirring quinoline-4-carboxylic acid with excess POCl₃ at 120°C for 6 h under nitrogen atmosphere | Conversion to this compound; yield ~85-95% |
| 3. Work-up and purification | Quenching with ice, extraction with EtOAc, drying over MgSO₄, solvent removal, recrystallization from suitable solvent (e.g., hexane/dichloromethane) | Pure acid chloride as a brownish solid with >98% purity (HPLC) |
Analytical Data and Purity
- NMR Spectroscopy : The acid chloride shows characteristic signals in $$ ^1H $$ NMR for the quinoline and dimethylphenyl protons, with a downfield shift for the proton adjacent to the carbonyl chloride.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular formula $$ C{21}H{18}ClNO $$.
- Purity : Typically >98% by HPLC analysis after purification.
- Stability : The acid chloride is moisture sensitive and should be stored under inert atmosphere at low temperature.
Comparative Table of Preparation Parameters for Quinoline-4-carbonyl Chlorides
| Parameter | Typical Conditions for this compound | Notes/Comments |
|---|---|---|
| Starting material | 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carboxylic acid | Prepared via Friedländer synthesis |
| Chlorinating agent | Phosphorus oxychloride (POCl₃) or oxalyl chloride | POCl₃ preferred for higher yield |
| Reaction temperature | 100–120°C | Reflux conditions |
| Reaction time | 4–6 hours | Monitored by TLC or HPLC |
| Work-up | Quench with ice, extract with EtOAc or CH₂Cl₂ | Avoid moisture contact |
| Purification | Recrystallization or silica gel chromatography | Ensures >98% purity |
| Yield | 85–95% | High yield typical |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
